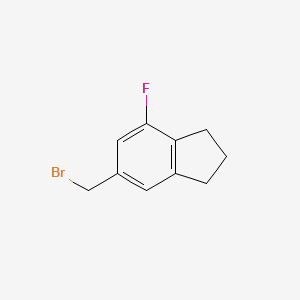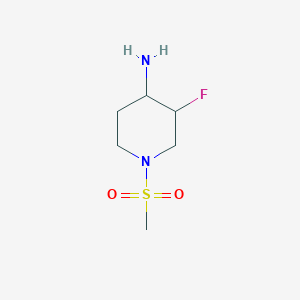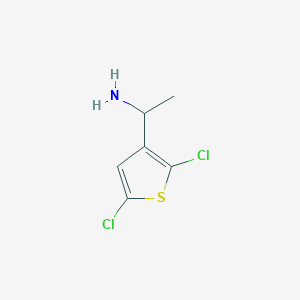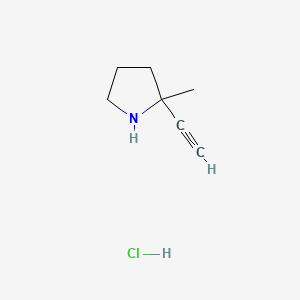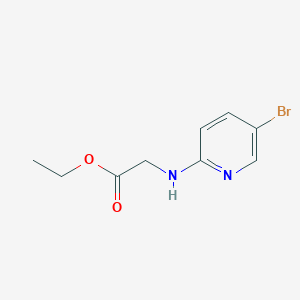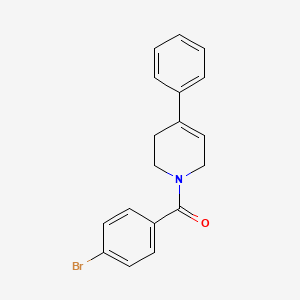
1-(4-Bromobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine is a complex organic compound characterized by its bromobenzoyl group and phenyl ring attached to a tetrahydropyridine core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine typically involves multiple steps, starting with the bromination of benzene to form 4-bromobenzoyl chloride. This intermediate is then reacted with phenylmagnesium bromide to form the corresponding Grignard reagent, which is further reacted with a suitable dihydropyridine derivative under controlled conditions to yield the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to streamline the process and minimize waste.
化学反応の分析
Types of Reactions: 1-(4-Bromobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Bromobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine has found applications in several scientific fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: Employed in the development of new materials and chemical processes.
作用機序
The mechanism by which 1-(4-Bromobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
類似化合物との比較
1-(4-Bromobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine is unique due to its specific structural features. Similar compounds include:
1-(4-Chlorobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine: Similar structure with a chlorine atom instead of bromine.
1-(4-Methoxybenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine: Contains a methoxy group instead of a bromine atom.
1-(4-Nitrobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine: Features a nitro group in place of bromine.
These compounds differ in their reactivity and biological activity due to the different substituents on the benzoyl group.
特性
分子式 |
C18H16BrNO |
|---|---|
分子量 |
342.2 g/mol |
IUPAC名 |
(4-bromophenyl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
InChI |
InChI=1S/C18H16BrNO/c19-17-8-6-16(7-9-17)18(21)20-12-10-15(11-13-20)14-4-2-1-3-5-14/h1-10H,11-13H2 |
InChIキー |
NGTSCWJHEAFYCB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


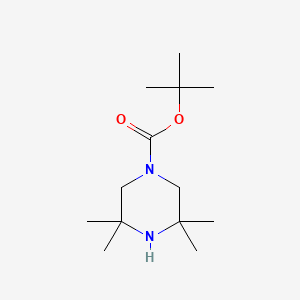
![5-Amino-3-[3-(trifluoromethyl)-2-pyridyl]isoxazole](/img/structure/B15316296.png)
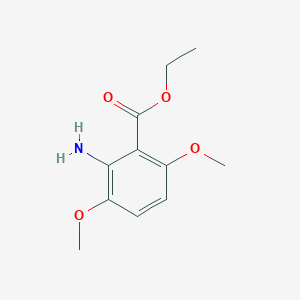
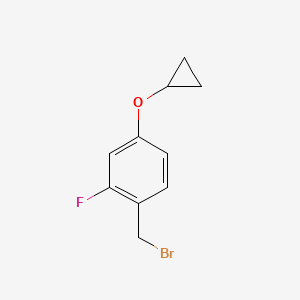
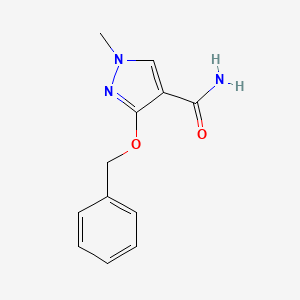
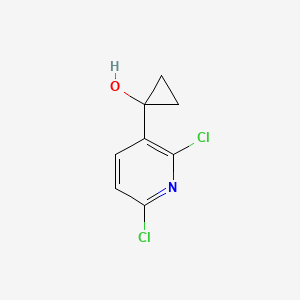
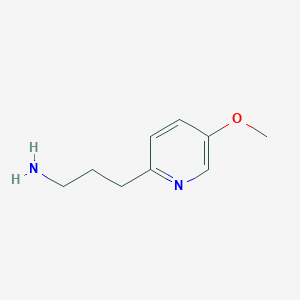
![{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B15316325.png)
